molecular formula C6H13IO B3135474 6-Iodohexan-1-ol CAS No. 40145-10-6

6-Iodohexan-1-ol

Cat. No. B3135474
CAS RN: 40145-10-6
M. Wt: 228.07 g/mol
InChI Key: ZHPLCGQZGMTUID-UHFFFAOYSA-N
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Description

6-Iodohexan-1-ol is a compound with the molecular formula C6H13IO and a molecular weight of 228.07 . It is comprised of an Iodo group attached to a 6-carbon tail with a terminal hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain (hexan) with an iodine atom attached to the sixth carbon and a hydroxyl group (-OH) attached to the first carbon .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact boiling point, density, and other physical properties are not specified in the search results.

Scientific Research Applications

Molecular Electronics

6-Iodohexan-1-ol has been utilized in the synthesis of bifunctional 1-S(acetyl)-tris(pyrazolyl)alkanes, which are critical in the development of molecule-based electronics. These compounds show promise in limiting intermolecular interactions and introducing crystallographic disorder in magnetic studies, suggesting potential applications in nanoelectronics and molecular computing (Li, Parkin, Clérac, & Holmes, 2006).

Surface Chemistry

Studies on 1,6-diiodohexane, a compound similar to this compound, have revealed its utility in thermal chemistry on nickel surfaces. This research is crucial in understanding the activation and scission of C−I bonds, leading to the formation of various hydrocarbon structures. Such studies are integral to surface science and catalysis (Tjandra & Zaera, 1999).

Polymer Science

In the field of polymer science, derivatives of 1,6-diiodohexane have been used for the synthesis of fluorinated telechelic diols. These compounds play a significant role in developing advanced polymers with unique physical and chemical properties, applicable in various industrial and technological sectors (Lahiouhel, Améduri, & Boutevin, 2001).

Electrochemistry

Electrochemical studies of compounds like 1,6-diiodohexane have contributed to understanding the reductive cleavage of carbon-halogen bonds. This research is fundamental in electrochemical synthesis and the design of electrocatalysts, which can be applied in energy storage and conversion technologies (Mubarak & Peters, 1995).

Safety and Hazards

6-Iodohexan-1-ol has several hazard statements associated with it, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-iodohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLCGQZGMTUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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